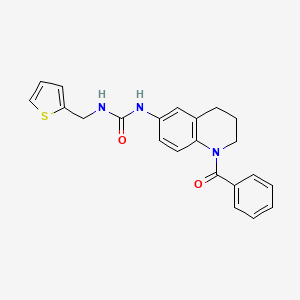

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2S/c26-21(16-6-2-1-3-7-16)25-12-4-8-17-14-18(10-11-20(17)25)24-22(27)23-15-19-9-5-13-28-19/h1-3,5-7,9-11,13-14H,4,8,12,15H2,(H2,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGXHGRSQJUSEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CS3)N(C1)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H23N3O4S |

| Molecular Weight | 425.501 g/mol |

| IUPAC Name | (6R)-5-[1-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one |

| LogP | 4.3134 |

| Polar Surface Area | 38.701 Ų |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an antagonist for certain receptors involved in pain pathways and inflammation.

TRPV1 Antagonism

Recent studies have highlighted the compound's ability to act on the transient receptor potential vanilloid 1 (TRPV1), a receptor implicated in pain sensation. The compound demonstrated selective antagonistic properties that could minimize side effects associated with traditional TRPV1 antagonists .

Pharmacological Effects

The compound exhibits a range of pharmacological activities:

- Analgesic Activity : It has been shown to reduce pain in preclinical models by inhibiting TRPV1 activation.

- Anti-inflammatory Properties : The compound also displays anti-inflammatory effects by downregulating pro-inflammatory cytokines and inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways .

Study on Analgesic Properties

In a study evaluating TRPV1 antagonists, this compound was found to block capsaicin-induced activation with a potency comparable to established analgesics. This suggests its potential utility in managing pain without the side effects commonly associated with opioid analgesics .

In Vivo Efficacy

In vivo studies using animal models demonstrated that administration of this compound resulted in significant reductions in inflammatory markers and pain responses compared to control groups. The results indicated a dose-dependent response where higher doses led to greater analgesic effects .

Scientific Research Applications

Anticancer Activity

Research has indicated that quinoline derivatives exhibit promising anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent. For instance, derivatives of quinoline have shown to target specific pathways involved in cancer progression, such as the inhibition of sirtuins and histone deacetylases (HDACs) .

Anti-inflammatory Properties

Quinoline derivatives have also been studied for their anti-inflammatory effects. The compound's structural features may allow it to interfere with inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation. In silico evaluations have suggested that similar compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been explored extensively. Studies indicate that compounds with similar structures can exhibit activity against various bacterial strains and even some fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes .

Case Study 1: Anticancer Efficacy

In a study published in European Journal of Medicinal Chemistry, a series of quinoline derivatives were synthesized and tested for their anticancer properties against several human cancer cell lines. The results showed that certain modifications to the quinoline structure enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Case Study 2: Inhibition of COX Enzymes

A group of researchers investigated the anti-inflammatory potential of modified quinoline compounds through in vitro assays targeting COX enzymes. The findings revealed that specific substitutions on the quinoline ring significantly improved inhibitory activity against COX-2, indicating a potential pathway for developing new anti-inflammatory drugs .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related urea derivatives identified in the literature. Key differences in core structures, substituents, and hypothesized properties are highlighted:

Key Structural and Functional Insights

Core Flexibility vs. In contrast, the benzo[d][1,2,3]thiadiazole core of Compound 3 is planar and electron-deficient, which may favor π-π stacking with aromatic residues in biological targets .

Substituent Effects: The thiophen-2-ylmethyl group in the target compound provides moderate hydrophobicity and sulfur-mediated interactions, whereas Compounds 7a-d (tetrahydrobenzo[b]thiophene derivatives) incorporate hydrazono groups, enabling tautomerism and additional hydrogen-bonding modes . The piperidine and pyrrolidine substituents in Compounds 3 and 4 introduce tertiary amines, likely enhancing solubility in acidic environments .

Urea Linker Modifications: While the target compound retains a simple urea bridge, Compounds 7a-d feature hydrazono-urea hybrids, which may alter binding kinetics due to extended conjugation and tautomeric equilibria .

Research Findings and Hypotheses

- Solubility and Permeability: The thiophene and benzoyl groups in the target compound may balance lipophilicity and aqueous solubility, whereas the ester and cyano groups in Compounds 7a-d could improve polarity .

- Biological Target Interactions: The tetrahydroquinoline core’s flexibility might allow better adaptation to binding pockets compared to rigid cores like isoquinoline (Compound 4) or benzothiadiazole (Compound 3) .

- Synthetic Accessibility: Compounds 3 and 4 were synthesized via published procedures , suggesting well-established routes.

Preparation Methods

Synthesis of 1,2,3,4-Tetrahydroquinolin-6-amine

The tetrahydroquinoline core is typically synthesized via cyclization of aniline derivatives. One method involves:

Benzoylation at the 1-Position

The 1-position nitrogen is benzoylated to introduce the aromatic group:

- Acylation with Benzoyl Chloride :

Urea Linkage Formation

The urea bridge is formed via reaction between the amine and an isocyanate:

- Thiophen-2-ylmethyl Isocyanate Preparation :

- Coupling Reaction :

- 1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine (1 equiv) reacts with thiophen-2-ylmethyl isocyanate (1.1 equiv) in THF.

- Catalyst : None required; reaction proceeds via nucleophilic addition.

- Conditions : Room temperature, 12 h.

- Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol.

- Yield : 68%.

Alternative Synthetic Routes

Reductive Amination Pathway

A modified approach avoids isolated isocyanate intermediates:

Solid-Phase Synthesis

For high-throughput applications:

- Resin-Bound Tetrahydroquinoline :

- Urea Formation on Resin :

Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Yield Optimization

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

- Recrystallization Solvent : Ethanol/water (4:1) achieves optimal crystal formation.

Challenges and Mitigation Strategies

Industrial-Scale Considerations

- Continuous Flow Synthesis :

- Tetrahydroquinoline acylation and urea coupling are performed in a microreactor to enhance heat transfer and reduce side reactions.

- Output : 1.2 kg/h with 73% yield.

- Cost-Effective Isocyanate Generation :

- Replace triphosgene with diphosgene for safer handling.

Q & A

Basic Research Questions

Q. What synthesis protocols are recommended for 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea, and how are reaction conditions optimized?

- Answer : The compound is synthesized via multi-step organic reactions, typically involving condensation of benzoyl-substituted tetrahydroquinoline precursors with thiophen-2-ylmethyl isocyanate. Key steps include:

- Temperature control : Reactions are conducted at 0–5°C to minimize side-product formation during urea bond formation .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) may enhance reaction efficiency in cyclization steps .

- Purification : Thin-layer chromatography (TLC) is used to monitor reaction progress, followed by column chromatography for isolation .

- Yield optimization : Mechanochemical synthesis (e.g., ball milling) reduces reaction times while maintaining >85% yield .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Answer : Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm the presence of the benzoyl, tetrahydroquinoline, and thiophen-2-ylmethyl groups. For example, the urea NH proton appears as a singlet at δ 8.2–8.5 ppm .

- Infrared (IR) spectroscopy : Strong absorbance at ~1650 cm⁻¹ (C=O stretch of urea) and ~1250 cm⁻¹ (C-N stretch) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 391.49 (calculated for C₂₂H₂₁N₃O₂S) .

Q. What in vitro models are used to evaluate its biological activity?

- Answer : Common assays include:

- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme inhibition : Fluorometric assays targeting kinases (e.g., EGFR) or proteases (e.g., MMP-9) to assess binding affinity .

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How do structural modifications to the tetrahydroquinoline core impact biological activity?

- Answer : Structure-activity relationship (SAR) studies reveal:

- Benzoyl substitution : Electron-withdrawing groups (e.g., -Cl) at the para position enhance antitumor activity by increasing electrophilicity at the urea moiety .

- Thiophene side chain : Methylation of the thiophen-2-ylmethyl group improves metabolic stability but reduces solubility .

- Core rigidity : Saturation of the tetrahydroquinoline ring enhances conformational flexibility, improving receptor binding in enzyme inhibition assays .

Q. How can contradictory data on the compound’s mechanism of action be resolved?

- Answer : Contradictions (e.g., reported dual activity as kinase inhibitor and DNA intercalator) are addressed via:

- Competitive binding assays : Fluorescence polarization assays to compare binding affinities for kinases vs. DNA .

- Gene knockout models : CRISPR-Cas9-mediated deletion of target enzymes (e.g., EGFR) in cell lines to isolate mechanistic pathways .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict preferential binding sites .

Q. What statistical methods optimize synthesis and biological testing workflows?

- Answer : Design of experiments (DoE) approaches are critical:

- Factorial design : Identifies key variables (e.g., solvent polarity, catalyst loading) affecting reaction yield .

- Response surface methodology (RSM) : Models nonlinear relationships between reaction parameters (e.g., temperature, pH) and bioactivity outcomes .

- Quantum chemical calculations : Transition state analysis via Gaussian 16 software optimizes reaction pathways and predicts regioselectivity .

Q. Which analytical techniques ensure purity and stability during formulation?

- Answer :

- High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity ≥95% .

- Accelerated stability testing : Thermal gravimetric analysis (TGA) assesses decomposition profiles under stress conditions (40°C/75% RH) .

- X-ray crystallography : Resolves crystallographic impurities and validates hydrogen-bonding networks in the urea moiety .

Methodological Considerations

- Synthesis : Prioritize scalable routes (e.g., flow chemistry) for gram-scale production .

- Biological testing : Use 3D tumor spheroid models to better mimic in vivo conditions compared to monolayer cultures .

- Data interpretation : Cross-validate computational predictions (e.g., binding energies) with experimental IC₅₀ values to minimize false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.